molecular formula C14H11NO4S B1141657 3-(4-Methylthiophenyl)-5-nitrobenzoic acid CAS No. 1261966-64-6

3-(4-Methylthiophenyl)-5-nitrobenzoic acid

Cat. No.: B1141657
CAS No.: 1261966-64-6
M. Wt: 289.30644
InChI Key:
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Description

3-(4-Methylthiophenyl)-5-nitrobenzoic acid is an organic compound that features a nitro group and a methylthio group attached to a benzoic acid core

Scientific Research Applications

3-(4-Methylthiophenyl)-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylthiophenyl)-5-nitrobenzoic acid typically involves the nitration of 3-(4-Methylthiophenyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

For industrial-scale production, the synthesis may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve safety by controlling the exothermic nitration reaction .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylthiophenyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(4-Methylthiophenyl)-5-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylthio group can also modulate the compound’s reactivity and interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylthiophenyl)propionic acid
  • 4-(Methylthio)phenylboronic acid
  • 3-(4-Methylthiophenyl)benzoic acid

Uniqueness

3-(4-Methylthiophenyl)-5-nitrobenzoic acid is unique due to the presence of both a nitro group and a methylthio group on the benzoic acid core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds .

Properties

IUPAC Name

3-(4-methylsulfanylphenyl)-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4S/c1-20-13-4-2-9(3-5-13)10-6-11(14(16)17)8-12(7-10)15(18)19/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCWYKIVZZCALR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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